molecular formula C24H16N6O9 B4984578 (2,4-dinitrophenyl)(4-{4-[(2,4-dinitrophenyl)amino]phenoxy}phenyl)amine

(2,4-dinitrophenyl)(4-{4-[(2,4-dinitrophenyl)amino]phenoxy}phenyl)amine

Cat. No. B4984578
M. Wt: 532.4 g/mol
InChI Key: FQROOBJAFVNFRJ-UHFFFAOYSA-N
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Description

(2,4-dinitrophenyl)(4-{4-[(2,4-dinitrophenyl)amino]phenoxy}phenyl)amine, also known as DNP-PA, is a chemical compound that has gained significant attention in scientific research for its unique properties. This compound is widely used in the field of biochemistry and physiology due to its ability to interact with various biological systems.

Mechanism of Action

The mechanism of action of (2,4-dinitrophenyl)(4-{4-[(2,4-dinitrophenyl)amino]phenoxy}phenyl)amine involves its ability to interact with various biological systems. (2,4-dinitrophenyl)(4-{4-[(2,4-dinitrophenyl)amino]phenoxy}phenyl)amine is a fluorescent molecule that can bind to proteins and other biomolecules, which allows researchers to visualize and study these molecules in real-time. Additionally, (2,4-dinitrophenyl)(4-{4-[(2,4-dinitrophenyl)amino]phenoxy}phenyl)amine can be used to study the effects of drugs and other compounds on biological systems.
Biochemical and Physiological Effects:
(2,4-dinitrophenyl)(4-{4-[(2,4-dinitrophenyl)amino]phenoxy}phenyl)amine has been shown to have a variety of biochemical and physiological effects. For example, (2,4-dinitrophenyl)(4-{4-[(2,4-dinitrophenyl)amino]phenoxy}phenyl)amine can interact with proteins and other biomolecules to alter their structure and function. Additionally, (2,4-dinitrophenyl)(4-{4-[(2,4-dinitrophenyl)amino]phenoxy}phenyl)amine can be used to study the effects of drugs and other compounds on biological systems, which can provide valuable insights into the mechanisms of action of these molecules.

Advantages and Limitations for Lab Experiments

One of the primary advantages of (2,4-dinitrophenyl)(4-{4-[(2,4-dinitrophenyl)amino]phenoxy}phenyl)amine is its ability to interact with various biological systems, which makes it a valuable tool for scientific research. Additionally, (2,4-dinitrophenyl)(4-{4-[(2,4-dinitrophenyl)amino]phenoxy}phenyl)amine is relatively easy to synthesize and can be produced in large quantities. However, there are also some limitations to using (2,4-dinitrophenyl)(4-{4-[(2,4-dinitrophenyl)amino]phenoxy}phenyl)amine in lab experiments. For example, (2,4-dinitrophenyl)(4-{4-[(2,4-dinitrophenyl)amino]phenoxy}phenyl)amine can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on (2,4-dinitrophenyl)(4-{4-[(2,4-dinitrophenyl)amino]phenoxy}phenyl)amine. One potential area of research is the development of new synthesis methods that can produce (2,4-dinitrophenyl)(4-{4-[(2,4-dinitrophenyl)amino]phenoxy}phenyl)amine with even higher yields and purity. Additionally, researchers may continue to explore the potential applications of (2,4-dinitrophenyl)(4-{4-[(2,4-dinitrophenyl)amino]phenoxy}phenyl)amine in studying protein-ligand interactions and other biological systems. Finally, there may be opportunities to use (2,4-dinitrophenyl)(4-{4-[(2,4-dinitrophenyl)amino]phenoxy}phenyl)amine in the development of new drugs and other therapeutic compounds.

Synthesis Methods

(2,4-dinitrophenyl)(4-{4-[(2,4-dinitrophenyl)amino]phenoxy}phenyl)amine can be synthesized using a multi-step process that involves the reaction of 2,4-dinitrophenylhydrazine with 4-bromo-2-(4-(4-nitrophenoxy)phenyl)phenol. The resulting product is then treated with an amine to form (2,4-dinitrophenyl)(4-{4-[(2,4-dinitrophenyl)amino]phenoxy}phenyl)amine. This synthesis method has been optimized to produce high yields of (2,4-dinitrophenyl)(4-{4-[(2,4-dinitrophenyl)amino]phenoxy}phenyl)amine with minimal impurities.

Scientific Research Applications

(2,4-dinitrophenyl)(4-{4-[(2,4-dinitrophenyl)amino]phenoxy}phenyl)amine has been extensively studied for its potential applications in scientific research. One of the primary uses of (2,4-dinitrophenyl)(4-{4-[(2,4-dinitrophenyl)amino]phenoxy}phenyl)amine is in the field of biochemistry, where it is used to study protein-ligand interactions. (2,4-dinitrophenyl)(4-{4-[(2,4-dinitrophenyl)amino]phenoxy}phenyl)amine can be used as a fluorescent probe to monitor the binding of proteins to ligands, which can provide valuable insights into the structure and function of these molecules.

properties

IUPAC Name

N-[4-[4-(2,4-dinitroanilino)phenoxy]phenyl]-2,4-dinitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N6O9/c31-27(32)17-5-11-21(23(13-17)29(35)36)25-15-1-7-19(8-2-15)39-20-9-3-16(4-10-20)26-22-12-6-18(28(33)34)14-24(22)30(37)38/h1-14,25-26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQROOBJAFVNFRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC3=CC=C(C=C3)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N6O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-(oxydibenzene-4,1-diyl)bis(2,4-dinitroaniline)

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